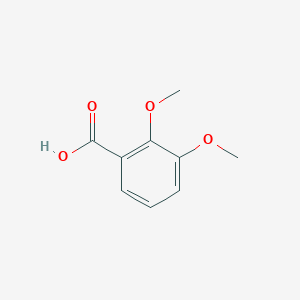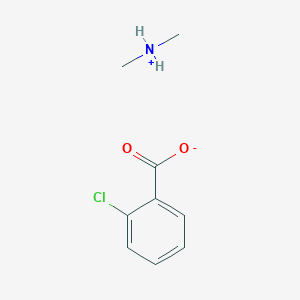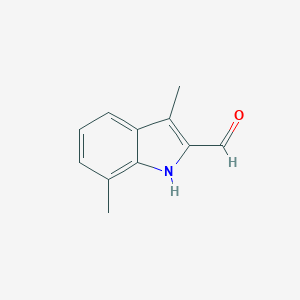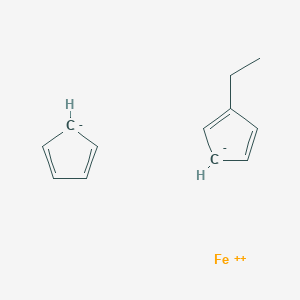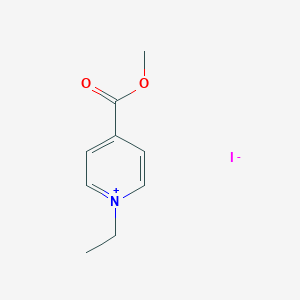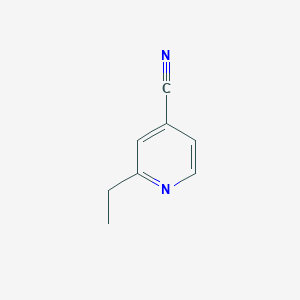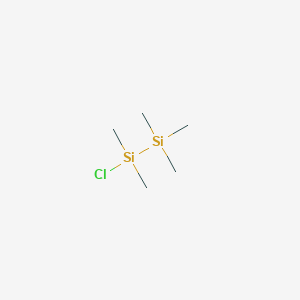
Chloropentamethyldisilane
Descripción general
Descripción
Chloropentamethyldisilane is a chemical compound with the molecular formula (CH3)3SiSi(CH3)2Cl . It is used as a constituent for the synthesis of silyloxyjulolidine (SiN1) as a source of silyl radicals, which may be used as photoinitiators for free radical photopolymerization . It may also be used in the preparation of 2-pentamethyldisilanyloxymethyl)phenylpentamethyldisilane .
Physical And Chemical Properties Analysis
Chloropentamethyldisilane is a liquid at room temperature . It has a refractive index of 1.4415 (lit.) , a boiling point of 134-136 °C (lit.) , and a density of 0.862 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Photoinitiators for Free Radical Photopolymerization
Chloropentamethyldisilane is used in the synthesis of silyloxyjulolidine (SiN1) . SiN1 serves as a source of silyl radicals, which are essential for initiating free radical photopolymerization. This process is crucial in creating polymers with specific properties for coatings, adhesives, and various other materials.
Synthesis of Silane Derivatives
This compound is instrumental in preparing silane derivatives like 2-pentamethyldisilanyloxymethyl)phenylpentamethyldisilane . These derivatives have significant applications in the development of silicon-based materials, which are pivotal in electronics, sealants, and medical implants.
Mecanismo De Acción
Target of Action
Chloropentamethyldisilane, also known as 1-Chloro-1,1,2,2,2-pentamethyldisilane, is primarily used in the synthesis of silyloxyjulolidine (SiN1) as a source of silyl radicals . Silyl radicals are highly reactive species that can initiate free radical photopolymerization .
Mode of Action
The compound interacts with its targets by donating silyl radicals, which are then used to initiate free radical photopolymerization . This process involves the use of light to activate the silyl radicals, which then react with other molecules to form a polymer .
Biochemical Pathways
The primary biochemical pathway affected by Chloropentamethyldisilane is the free radical photopolymerization pathway . The silyl radicals donated by Chloropentamethyldisilane initiate this pathway, leading to the formation of polymers .
Result of Action
The primary result of Chloropentamethyldisilane’s action is the formation of polymers through free radical photopolymerization . These polymers have various applications, depending on the specific reactants and conditions of the reaction .
Action Environment
The action of Chloropentamethyldisilane is highly dependent on the environmental conditions of the reaction. Factors such as light, temperature, and the presence of other reactants can significantly influence the compound’s efficacy and stability .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
chloro-dimethyl-trimethylsilylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15ClSi2/c1-7(2,3)8(4,5)6/h1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCAUTWJWBFMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061781 | |
| Record name | Chloropentamethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloropentamethyldisilane | |
CAS RN |
1560-28-7 | |
| Record name | 1-Chloro-1,1,2,2,2-pentamethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropentamethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disilane, 1-chloro-1,1,2,2,2-pentamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloropentamethyldisilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloropentamethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLOROPENTAMETHYLDISILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BVL5P5SYR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of chloropentamethyldisilane in the synthesis described in the abstract?
A1: Chloropentamethyldisilane is used to synthesize 1-[(trimethylsilyl)(2,6-xylylimino)methyl]-1,1,2,2,2-pentamethyldisilane (4a). This compound (4a) is then used in a palladium-catalyzed reaction with 2,6-xylyl isocyanide to produce 2,4-Bis(2,6-xylylirnino)-1,3,5-trisilapentane (2a) [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



